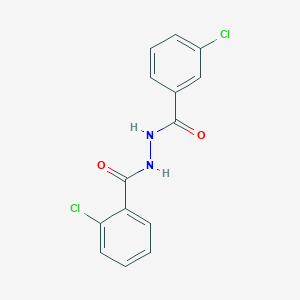![molecular formula C18H20N4O B5506651 [(E)-[4-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)phenyl]methylideneamino]urea](/img/structure/B5506651.png)
[(E)-[4-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)phenyl]methylideneamino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-[4-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)phenyl]methylideneamino]urea is a synthetic organic compound that features a complex structure with potential applications in various scientific fields. This compound contains an isoindoline moiety, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[4-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)phenyl]methylideneamino]urea typically involves the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a phthalimide derivative.
Substitution Reaction: The dimethyl groups are introduced via a substitution reaction using suitable reagents.
Condensation Reaction: The final step involves the condensation of the isoindoline derivative with a urea derivative under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound, such as reducing nitro groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
[(E)-[4-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)phenyl]methylideneamino]urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(E)-[4-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)phenyl]methylideneamino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
[(E)-[4-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)phenyl]methylideneamino]-4-nitrobenzamide: Similar structure but with a nitro group, which may alter its reactivity and biological activity.
[(E)-[4-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)phenyl]methylideneamino]-4-chlorobenzamide: Contains a chlorine atom, which can influence its chemical properties and interactions.
Uniqueness
[(E)-[4-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)phenyl]methylideneamino]urea is unique due to its specific combination of functional groups and the presence of the isoindoline moiety. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
[(E)-[4-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)phenyl]methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-12-7-15-10-22(11-16(15)8-13(12)2)17-5-3-14(4-6-17)9-20-21-18(19)23/h3-9H,10-11H2,1-2H3,(H3,19,21,23)/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJDBEJKGAAWMG-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CN(C2)C3=CC=C(C=C3)C=NNC(=O)N)C=C1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(CN(C2)C3=CC=C(C=C3)/C=N/NC(=O)N)C=C1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5506581.png)
![8-fluoro-2-{[4-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}quinoline](/img/structure/B5506588.png)
![(4aS*,7aR*)-1-pent-2-yn-1-yl-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5506596.png)
![(4S*)-3,3,4-trimethyl-1-{[2-(trifluoromethyl)-1H-benzimidazol-5-yl]carbonyl}piperidin-4-ol](/img/structure/B5506600.png)
![2-butyl-5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazin-1-yl}carbonyl)-1,3-benzoxazole](/img/structure/B5506604.png)

![5,7-dimethyl-1'-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5506617.png)
![N'-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide](/img/structure/B5506629.png)
![3-chloro-4-[(2-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione](/img/structure/B5506633.png)

![2-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]acetamide](/img/structure/B5506644.png)
![4-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B5506648.png)
![5-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5506658.png)
![2-[(3-methoxy-4-propoxybenzylidene)amino]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5506660.png)
